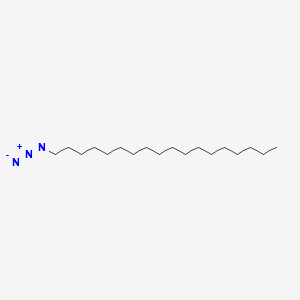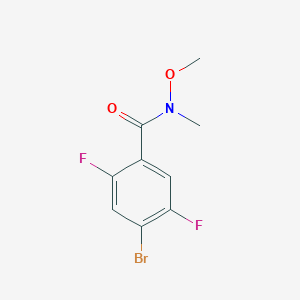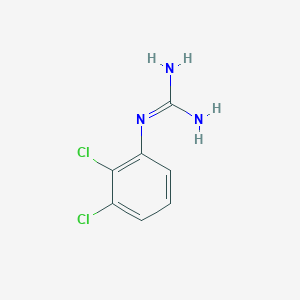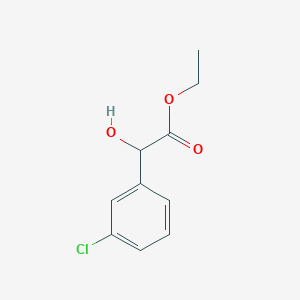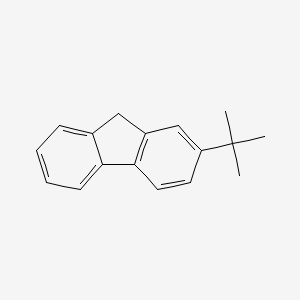
9H-Fluorene, 2-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene, 2-(1,1-dimethylethyl)-: is an organic compound that belongs to the fluorene family. It is characterized by the presence of a tert-butyl group at the second position of the fluorene ring. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 2-(1,1-dimethylethyl)- typically involves the alkylation of fluorene with tert-butyl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction conditions include:
Solvent: Dichloromethane or carbon disulfide
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of 9H-Fluorene, 2-(1,1-dimethylethyl)- follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Fluorene, 2-(1,1-dimethylethyl)- can undergo oxidation reactions to form fluorenone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form dihydrofluorene derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted fluorenes. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid
Reduction: LiAlH₄ in ether, NaBH₄ in methanol
Substitution: Halogens in the presence of a Lewis acid, nitric acid in sulfuric acid
Major Products:
Oxidation: Fluorenone derivatives
Reduction: Dihydrofluorene derivatives
Substitution: Halogenated or nitrated fluorenes.
Scientific Research Applications
Chemistry: 9H-Fluorene, 2-(1,1-dimethylethyl)- is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes
Biology and Medicine: In biological research, this compound is used as a fluorescent probe due to its strong fluorescence properties. It is also investigated for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Industry: In the industrial sector, 9H-Fluorene, 2-(1,1-dimethylethyl)- is used in the production of polymers, resins, and coatings. Its stability and reactivity make it suitable for various applications, including the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of 9H-Fluorene, 2-(1,1-dimethylethyl)- is primarily based on its ability to undergo various chemical reactions, as described above. Its molecular targets and pathways involve interactions with enzymes and receptors in biological systems, leading to the formation of reactive intermediates and products. The compound’s effects are mediated through its structural features, which allow it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
9H-Fluorene: The parent compound without the tert-butyl group.
2,7-Di-tert-butyl-9H-fluorene: A derivative with two tert-butyl groups at positions 2 and 7.
9H-Fluorene, 2,7-bis(1,1-dimethylethyl)-4-nitro-: A derivative with tert-butyl groups at positions 2 and 7 and a nitro group at position 4.
Comparison: 9H-Fluorene, 2-(1,1-dimethylethyl)- is unique due to the presence of a single tert-butyl group at position 2, which imparts specific steric and electronic effects. This makes it distinct from other fluorenes with multiple substituents or different functional groups. Its reactivity and applications are influenced by this unique substitution pattern, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-tert-butyl-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-17(2,3)14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBREPODMPKTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482631 |
Source


|
| Record name | 9H-Fluorene, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-03-4 |
Source


|
| Record name | 9H-Fluorene, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
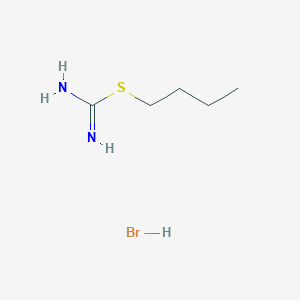
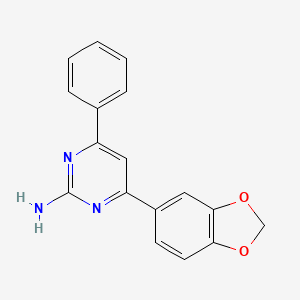
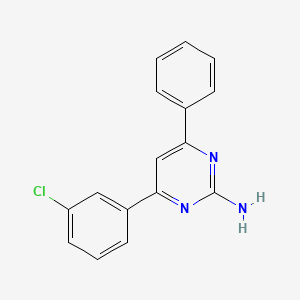
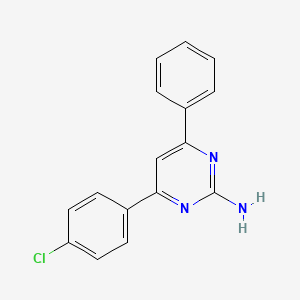
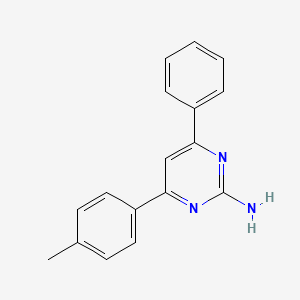
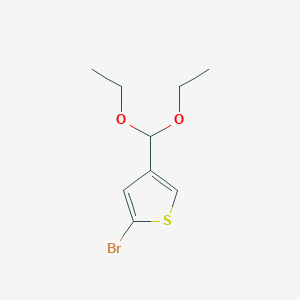
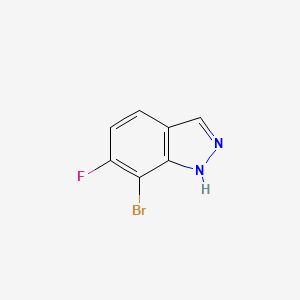
![tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)
